Methyl 6-fluoropicolinate's chemical structure suggests its potential as a building block in organic synthesis. Its core structure, a picolinate ring with a methyl group and a fluorine substituent, could be valuable for synthesizing more complex molecules. Several chemical suppliers sell Methyl 6-fluoropicolinate, including Sigma-Aldrich and AOBChem, which highlights its potential use in research labs (, ).
Methyl 6-fluoropicolinate, also known as methyl 6-fluoro-2-pyridinecarboxylate, is a fluorinated derivative of picolinic acid with the chemical formula and a molecular weight of approximately 155.13 g/mol. This compound features a methyl ester group at the 2-position and a fluorine atom at the 6-position of the pyridine ring. Methyl 6-fluoropicolinate is recognized for its utility as a building block in the synthesis of various pharmaceuticals and agrochemicals, leveraging its electrophilic properties due to the presence of the fluorine atom .
Methyl 6-fluoropicolinate exhibits notable biological activities:
Several methods are employed to synthesize methyl 6-fluoropicolinate:
Methyl 6-fluoropicolinate is utilized across various fields:
Interaction studies involving methyl 6-fluoropicolinate focus on its role as a ligand and its interactions with biological targets:
Methyl 6-fluoropicolinate shares structural similarities with various compounds, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index | Notable Features |
---|---|---|---|
Methyl 6-(trifluoromethyl)picolinate | 155377-05-2 | 0.93 | Contains trifluoromethyl group; enhanced lipophilicity |
Methyl 5-fluoro-6-methylpicolinate | 1245647-61-3 | 0.88 | Methyl group at position 5; potential herbicidal activity |
Methyl 6-methylpyridine-2-carboxylate | 13602-11-4 | 0.89 | Similar core structure; differing substitution pattern |
Methyl 6-formyl-2-pyridinecarboxylate | 69950-65-8 | 0.85 | Contains an aldehyde functional group; used in organic synthesis |
Methyl 3-methoxy-6-(trifluoromethyl)picolinic acid | 1214330-74-1 | 0.80 | Methoxy group introduces unique reactivity profiles |
Methyl 6-fluoropicolinate's unique combination of a fluorine atom and a methyl ester group distinguishes it from these compounds, particularly in its reactivity and applications in drug discovery and development.
Irritant